Ethyl 4-(methoxymethyl)benzoate
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Overview
Description
Ethyl 4-(methoxymethyl)benzoate is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . It is a benzoate ester, specifically an ethyl ester of 4-(methoxymethyl)benzoic acid. This compound is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Ethyl 4-(methoxymethyl)benzoate is a chemical compound with the formula C11H14O3
Mode of Action
It’s known that esters, such as this compound, can undergo reactions like hydrolysis and trans-esterification . These reactions can lead to the formation of alcohols and carboxylic acids . .
Biochemical Pathways
Esters are known to be involved in various biochemical reactions, including esterification and hydrolysis . These reactions can affect various biochemical pathways, leading to downstream effects.
Preparation Methods
Ethyl 4-(methoxymethyl)benzoate can be synthesized through the esterification of 4-(methoxymethyl)benzoic acid with ethanol in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process. Industrial production methods may involve similar esterification reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Ethyl 4-(methoxymethyl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding carboxylic acid, 4-(methoxymethyl)benzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol group, forming 4-(methoxymethyl)benzyl alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Scientific Research Applications
Ethyl 4-(methoxymethyl)benzoate is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes studying its effects on biological systems and its potential as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Comparison with Similar Compounds
- Ethyl 4-methoxybenzoate
- Ethyl 4-methylbenzoate
- Ethyl benzoate
Properties
IUPAC Name |
ethyl 4-(methoxymethyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-14-11(12)10-6-4-9(5-7-10)8-13-2/h4-7H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFYQBDQIBUSQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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